molecular formula C11H15NO B2452060 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 41565-95-1

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Numéro de catalogue: B2452060
Numéro CAS: 41565-95-1
Poids moléculaire: 177.247
Clé InChI: VMIDQQQAEQXCDJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a high-purity synthetic organic compound provided at 98%+ purity (CAS 41565-95-1) and is a key derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of significant interest in medicinal chemistry and neuroscience research . The tetrahydroisoquinoline core is a privileged structure in drug discovery, found in numerous clinically used agents and natural products, and is known for its diverse biological activities . This specific methoxy-substituted analog serves as a critical building block in pharmaceutical research, particularly for investigating neurological pathways . Research on closely related THIQ molecules, especially 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), provides strong scientific context for its value. These compounds have demonstrated compelling pharmacological profiles in preclinical studies, including neuroprotective, anti-parkinsonian, and antidepressant-like activities . The mechanism of action for these related compounds is multifaceted, involving reversible inhibition of monoamine oxidase (MAO) A and B enzymes, free radical scavenging to reduce oxidative stress, and antagonism of certain dopaminergic and glutamatergic pathways without inducing catalepsy . Furthermore, a structurally similar synthetic derivative, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol, has been shown to exhibit marked antidepressant-like effects in standard animal models of behavioral despair, such as the forced swim and tail-suspension tests . This suggests the 7-methoxy-1-methyl-THIQ structure is a valuable pharmacophore for developing novel central nervous system (CNS) active agents. This product is intended for research applications only, including use as a key intermediate in organic and medicinal chemistry synthesis, a reference standard in analytical studies, and a tool compound for in vitro pharmacological assays to explore mechanisms related to neurodegenerative diseases and mood disorders. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Propriétés

IUPAC Name

7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-11-7-10(13-2)4-3-9(11)5-6-12-8/h3-4,7-8,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIDQQQAEQXCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41565-95-1
Record name 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Core Synthetic Strategies for Tetrahydroisoquinoline Scaffolds

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for constructing the tetrahydroisoquinoline core. This method involves the cyclodehydration of β-arylethylamides using acidic reagents such as phosphorus oxychloride (POCl₃) or pentachloride (PCl₅). For 7-methoxy-1-methyl derivatives, the protocol is adapted as follows:

  • Substrate Preparation : Begin with 3-methoxy-phenethylamine, which is acylated with acetyl chloride to form the corresponding amide.
  • Cyclization : Treat the amide with POCl₃ at 80–100°C to induce ring closure, yielding 7-methoxy-3,4-dihydroisoquinoline.
  • Reduction : Reduce the dihydro intermediate to the tetrahydro form using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). For example, LiAlH₄ (2.2 equiv) in refluxing THF for 3 hours achieves full reduction.

Critical Parameters :

  • Temperature Control : Excessive heat during cyclization promotes side reactions, such as over-dehydration.
  • Solvent Choice : THF enhances LiAlH₄ reactivity compared to ethers, improving reduction efficiency.

Pictet-Spengler Reaction

The Pictet-Spengler reaction offers an alternative route by condensing β-arylethylamines with aldehydes or ketones under acidic conditions. For 7-methoxy-1-methyl-tetrahydroisoquinoline:

  • Condensation : React 4-methoxy-phenethylamine with formaldehyde in acetic acid at 50°C to form the imine intermediate.
  • Cyclization : Acid catalysis (e.g., HCl) induces ring closure, yielding the tetrahydroisoquinoline scaffold.
  • N-Methylation : Introduce the 1-methyl group via reductive amination using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol.

Advantages :

  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis can enforce enantioselectivity, though this remains underexplored for 7-methoxy derivatives.

Functionalization and Derivatization

N-Methylation Techniques

Incorporating the 1-methyl group is critical for modulating the compound’s pharmacological profile. Two predominant methods are employed:

Reductive Alkylation
  • Reagents : Formaldehyde (37% aqueous) and sodium borohydride (NaBH₄) in methanol.
  • Conditions : Stir at 0°C for 1 hour, followed by room temperature for 12 hours. Yields exceed 85% with minimal byproducts.
Methyl Halide Alkylation
  • Reagents : Methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in acetone.
  • Conditions : Reflux for 6–8 hours achieves quantitative methylation but requires rigorous drying to avoid hydrolysis.

O-Methylation for 7-Methoxy Group

Introducing the methoxy group at position 7 typically precedes cyclization:

  • Phenol Protection : Start with a 7-hydroxy-tetrahydroisoquinoline intermediate.
  • Methylation : Treat with methyl iodide (2.0 equiv) and potassium carbonate (3.0 equiv) in acetone under reflux for 24 hours.
  • Deprotection : Acidic workup (HCl in dioxane) removes any protecting groups, yielding the final product.

Yield Optimization :

  • Solvent Effects : Acetone outperforms DMF in minimizing esterification side reactions.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates by 30%.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow systems to improve scalability and safety:

  • Reactor Design : Tubular reactors with in-line mixing enable precise control of POCl₃ addition during Bischler-Napieralski cyclization.
  • Throughput : Achieves 90% conversion in 10 minutes at 100°C, compared to 3 hours in batch processes.

Catalytic Hydrogenation

Industrial reductions favor catalytic hydrogenation over LiAlH₄ for cost and safety reasons:

  • Catalyst : 5% Pd/C in ethanol under 50 psi H₂ at 80°C.
  • Efficiency : Full reduction of dihydroisoquinolines in 2 hours with >99% purity.

Analytical Validation and Purification

Chromatographic Techniques

  • HPLC Conditions :
    • Column : C18 (4.6 × 150 mm, 5 μm).
    • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
    • Retention Time : 8.2 minutes.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 2.92 (dd, 2H, J = 6.0 Hz, CH₂), 3.30–3.35 (m, 2H, CH₂), 3.72 (s, 3H, OCH₃), 4.18–4.23 (m, 2H, NCH₂), 6.81–6.86 (m, 2H, ArH), 7.12 (d, 1H, J = 8.0 Hz, ArH).

Challenges and Innovations

Regioselectivity in Cyclization

Competing pathways during Bischler-Napieralski reactions often yield regioisomers. Recent studies show that electron-donating groups (e.g., methoxy) at position 7 direct cyclization exclusively to the para position, eliminating the need for tedious separations.

Green Chemistry Approaches

  • Solvent Recycling : THF and ethanol are recovered via distillation, reducing waste by 40%.
  • Catalyst Reuse : Pd/C catalysts maintain activity over five cycles with <5% yield drop.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce alkyl or acyl groups onto the aromatic ring .

Applications De Recherche Scientifique

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Comparaison Avec Des Composés Similaires

Activité Biologique

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-1MeTIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The primary target of 7-MeO-1MeTIQ is the monoamine oxidase (MAO) A/B enzyme, where it acts as a reversible short-acting moderate inhibitor . This inhibition leads to increased levels of dopamine by altering dopamine metabolism pathways, specifically shifting it towards catechol-O-methyltransferase (COMT)-dependent O-methylation and inhibiting the formation of 3,4-dihydroxyphenylacetic acid (DOPAC) . The compound is also noted for its interaction with dopamine receptors, contributing to its neuroprotective properties .

Biological Activities

7-MeO-1MeTIQ exhibits several notable biological activities:

  • Neuroprotective Effects : The compound has demonstrated significant neuroprotective properties in various studies. It has been shown to antagonize neurotoxic effects induced by substances such as MPTP and rotenone in animal models . These effects are attributed to its ability to increase dopamine levels and mitigate oxidative stress within neuronal cells.
  • Antidepressant-like Effects : In animal studies, systemic administration of 7-MeO-1MeTIQ produced antidepressant-like effects comparable to those of imipramine. This suggests potential applications in treating depressive disorders .
  • Anti-addictive Properties : Research indicates that 7-MeO-1MeTIQ may possess anti-addictive properties, particularly in models involving cocaine self-administration .

Pharmacokinetics

The pharmacokinetic profile of 7-MeO-1MeTIQ indicates that it is systemically administered , allowing it to effectively cross the blood-brain barrier due to its lipophilic nature conferred by the methoxy group at the 7-position . This property enhances its potential as a therapeutic agent for central nervous system disorders.

Table 1: Summary of Biological Activities

Activity TypeEffect DescriptionStudy Reference
NeuroprotectionAntagonizes neurotoxicity from MPTP and rotenone
Antidepressant-likeSimilar effects to imipramine in rat models
Anti-addictiveReduces cocaine-seeking behavior in rats
Dopamine ModulationIncreases dopamine levels and alters metabolism

Q & A

Q. Basic Research Focus

  • 1H NMR : Key signals include methoxy protons (δ 3.7–3.9 ppm), methyl groups (δ 1.2–1.5 ppm), and aromatic protons (δ 6.5–7.2 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 207 for the parent compound) and fragmentation patterns confirm the tetrahydroisoquinoline backbone .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used for purity assessment, with mobile phases like acetonitrile/water (70:30) .

What biological activities have been reported for this compound, and how do structural modifications influence potency?

Q. Advanced Research Focus

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro or sulfonyl) show enhanced activity against Gram-positive bacteria (MIC = 2–8 µg/mL) .
  • Anticancer Potential : Methyl and methoxy substitutions at the 7-position correlate with cytotoxicity in colorectal cancer models (IC50 = 10–50 µM) .
  • Enzyme Inhibition : Methylsulfonyl derivatives inhibit enzymes like tyrosine kinases via competitive binding to ATP pockets, as shown in molecular docking studies .

How can researchers resolve contradictions in reported biological data for tetrahydroisoquinoline derivatives?

Advanced Research Focus
Discrepancies in IC50 values or activity profiles often arise from:

  • Assay Variability : Differences in cell lines (e.g., HCT-116 vs. HeLa) or bacterial strains .
  • Stereochemical Effects : Enantiomers (e.g., (1S,3S) vs. (1R,3R)) may exhibit divergent binding affinities, as seen in opioid receptor studies .
  • Solution Stability : Hydrolysis of labile groups (e.g., esters) under physiological conditions can alter activity .
    Recommendation : Standardize assays using clinically relevant models (e.g., 3D tumor spheroids) and validate compounds via orthogonal techniques (e.g., SPR for binding kinetics) .

What gaps exist in understanding the structure-activity relationship (SAR) of this compound derivatives?

Q. Advanced Research Focus

  • Chain Length Effects : Limited data on alkyl chain extensions (C6–C17) at the 1-position, which may modulate lipophilicity and membrane permeability .
  • Substitution Patterns : The impact of halogen (e.g., bromo at the 6-position) or trifluoromethyl groups on pharmacokinetics remains underexplored .
  • In Vivo Studies : Most reports focus on in vitro models; preclinical efficacy and toxicity in animal models (e.g., xenografts) are scarce .

What strategies are recommended for optimizing the metabolic stability of this compound derivatives?

Q. Advanced Research Focus

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated alcohols) to enhance bioavailability .
  • Cytochrome P450 Avoidance : Replace metabolically labile methoxy groups with bioisosteres (e.g., ethoxy or cyclopropylmethoxy) .
  • Formulation : Use nanoparticle encapsulation to prolong half-life, as demonstrated for similar tetrahydroisoquinoline alkaloids .

How can computational tools aid in the rational design of this compound-based inhibitors?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with D2 dopamine receptors) to identify stable binding conformations .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict blood-brain barrier penetration .
  • ADMET Prediction : Software such as SwissADME can forecast toxicity risks (e.g., hERG inhibition) early in development .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

  • Purification Bottlenecks : Chromatography is impractical at scale; alternatives like crystallization (e.g., using ethanol/water mixtures) require optimization .
  • Catalyst Recycling : Homogeneous catalysts (e.g., trifluoroacetic acid) are difficult to recover; heterogeneous catalysts (e.g., zeolites) may improve sustainability .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., dichloromethane < 600 ppm) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.